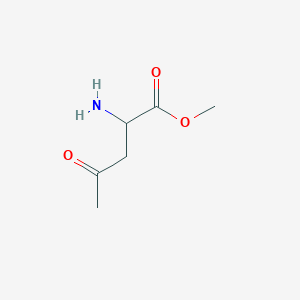

Methyl 2-amino-4-oxopentanoate

Description

Significance of Alpha-Amino Beta-Keto Ester Motifs in Chemical Synthesis and Biological Systems

The alpha-amino beta-keto ester motif is a structurally significant scaffold found in a variety of natural products, such as the miuraenamides. beilstein-journals.org In the realm of chemical synthesis, these compounds are highly prized as versatile intermediates. beilstein-journals.org Their inherent functionality allows them to be precursors for a wide range of more complex molecules, including heterocyclic compounds, pharmaceutically active products, and chiral alpha-amino acids. beilstein-journals.org The synthesis of beta-hydroxy-alpha-amino acids, another important class of compounds, also frequently utilizes alpha-amino beta-keto esters as starting materials. beilstein-journals.org

From a biological perspective, alpha-keto acids, the parent compounds of alpha-keto esters, play a crucial role in metabolism. wikipedia.org They are involved in fundamental biochemical pathways like the Krebs cycle and glycolysis. wikipedia.org Specifically, alpha-keto acids often arise from the oxidative deamination of amino acids and can, in turn, serve as precursors for their synthesis. wikipedia.org For instance, alpha-ketoglutarate, a key intermediate in the Krebs cycle, is structurally related to the alpha-amino acid glutamic acid and participates in transamination reactions. wikipedia.org

Overview of Methyl 2-amino-4-oxopentanoate (B13344484) as a Representative Alpha-Amino Beta-Keto Ester

Methyl 2-amino-4-oxopentanoate serves as a clear illustration of the alpha-amino beta-keto ester structural class. Its molecular framework consists of a five-carbon chain with a methyl ester at one end, an amino group at the second carbon (alpha-position), and a ketone at the fourth carbon (beta-position relative to the amino group, but gamma-position relative to the ester). The hydrochloride salt of this compound is a common form in which it is supplied and utilized. sigmaaldrich.com

The strategic placement of the amino, keto, and ester functional groups makes this compound a molecule with multiple reactive sites. This inherent reactivity allows it to participate in a variety of chemical transformations, rendering it a useful building block for the synthesis of more complex organic molecules.

Below are tables detailing the known chemical and physical properties of this compound hydrochloride, as well as its spectroscopic data.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 89531-56-6 |

| Molecular Formula | C6H11NO3·HCl |

| IUPAC Name | This compound hydrochloride |

| Melting Point | 132-133 °C sigmaaldrich.com |

| InChI Key | IJNZXZQDYBMKHJ-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Information |

| ¹H NMR | Data not readily available in the provided search results. |

| ¹³C NMR | Data not readily available in the provided search results. |

| IR (Infrared) Spectroscopy | Data not readily available in the provided search results. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

methyl 2-amino-4-oxopentanoate |

InChI |

InChI=1S/C6H11NO3/c1-4(8)3-5(7)6(9)10-2/h5H,3,7H2,1-2H3 |

InChI Key |

FLQHIIVXMKXKFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C(=O)OC)N |

Origin of Product |

United States |

Mechanistic Insights and Reactivity of Methyl 2 Amino 4 Oxopentanoate and Alpha Amino Beta Keto Esters

Tautomerism in Alpha-Amino Beta-Keto Esters and its Influence on Reactivity

A key feature of α-amino-β-keto esters is their capacity to exist as a mixture of tautomers, primarily the keto and enol forms. mdpi.compressbooks.pub Tautomers are constitutional isomers that readily interconvert, usually through the migration of a proton. pressbooks.pubvaia.com In the case of α-amino-β-keto esters, the equilibrium lies between the ketone form and the enol form, where a hydrogen atom moves from the α-carbon to the oxygen of the carbonyl group, resulting in a hydroxyl group adjacent to a carbon-carbon double bond.

The position of this equilibrium is influenced by several factors, including the structure of the molecule, the solvent, and the temperature. core.ac.uk For instance, in many β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.org This creates a stable six-membered ring-like structure. The presence of substituents on the α-carbon can also affect the stability of the enol tautomer.

The different tautomers exhibit distinct reactivity. mdpi.com The keto form is characterized by the electrophilicity of its carbonyl carbon, making it susceptible to nucleophilic attack. mdpi.com Conversely, the enol form behaves as a nucleophile at the α-carbon due to the electron-donating nature of the hydroxyl group. mdpi.com This dual reactivity makes α-amino-β-keto esters valuable precursors in a variety of chemical transformations.

Recent studies on β-ketoamides, which are structurally related to α-amino-β-keto esters, have shown that electron-donating groups at the C2 position can weaken the intramolecular hydrogen bond in the enol tautomer, thereby favoring the keto form. mdpi.com Conversely, electron-withdrawing groups tend to strengthen this hydrogen bond, shifting the equilibrium towards the enol form. mdpi.com

Computational Studies on Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of molecules like Methyl 2-amino-4-oxopentanoate (B13344484). nih.gov By modeling the potential energy surfaces of reactions, researchers can gain detailed insights into the transition states and intermediates that govern the transformation of reactants into products.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comrsc.orgresearchgate.net It has been widely applied to study the reaction mechanisms of α-amino-β-keto esters and related compounds. mdpi.comrsc.orgresearchgate.net DFT calculations can provide valuable information about the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. researchgate.net

For example, DFT studies have been employed to rationalize experimental observations in aminolysis reactions by estimating the structures and energies of transition states. chemrxiv.org In the context of α-amino-β-keto esters, DFT can be used to explore different reaction pathways, such as concerted versus stepwise mechanisms, and to identify the most energetically favorable route. nih.govacs.org These calculations often consider the effects of solvents, which can significantly influence reaction energetics. nih.gov

Recent research has utilized DFT to study the reactivity of β-keto esters, showing that their susceptibility to react with biological nucleophiles can be analyzed by calculating global and local electrophilicity indices. nih.gov Such studies provide a theoretical framework for understanding and predicting the chemical behavior of these compounds. nih.gov

The identification and characterization of intermediates and transition states are crucial for a complete understanding of a reaction mechanism. mdpi.comchemrxiv.orguga.edu Computational methods, particularly DFT, allow for the detailed investigation of these transient species, which are often difficult to observe experimentally.

Transition state calculations help to determine the activation energy of a reaction, which is a critical factor in its rate. chemrxiv.orgrsc.org By comparing the activation energies of different possible pathways, researchers can predict which mechanism is more likely to occur. For example, computational studies on the aminolysis of esters have compared the energy barriers for concerted and stepwise mechanisms, providing insights into the preferred reaction pathway under different conditions. nih.govacs.org

Aminolysis Reactions of Esters as a Model for Amide Bond Formation

The aminolysis of esters, the reaction of an ester with an amine to form an amide and an alcohol, is a fundamental transformation in organic chemistry and serves as a model for peptide bond formation. masterorganicchemistry.comresearchgate.net This reaction typically proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com

The generally accepted mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. chemistrysteps.com This is followed by the elimination of the alkoxy group (OR') as a leaving group, and a final deprotonation step to yield the amide. masterorganicchemistry.com The rate of this reaction is influenced by the nature of both the ester and the amine. Esters with better leaving groups and more reactive amines will generally react faster.

While the aminolysis of esters is a well-established reaction, it can be slow for unactivated esters due to the poor leaving group ability of the alkoxy group. chemistrysteps.com To overcome this, the reaction is often catalyzed by acids or bases, or performed at elevated temperatures. rhhz.net Computational studies have provided a deeper understanding of these catalytic processes, examining how catalysts lower the activation energy of the reaction. nih.govrhhz.net For instance, it has been shown that a second molecule of the amine can act as a general base catalyst, facilitating the deprotonation of the attacking amine and the protonation of the leaving group. nih.gov

The study of the aminolysis of α-amino-β-keto esters is particularly relevant as the resulting α-amino-β-keto amides are valuable synthetic building blocks. researchgate.net

Strategic Applications of Methyl 2 Amino 4 Oxopentanoate As a Synthetic Intermediate and Building Block

Precursors for Chiral Alpha-Amino Acids and Beta-Hydroxy-Alpha-Amino Acids

Methyl 2-amino-4-oxopentanoate (B13344484) is a key precursor in the synthesis of chiral alpha-amino acids and beta-hydroxy-alpha-amino acids, which are fundamental components of peptides and proteins. The presence of a ketone and an amine in its structure allows for various chemical modifications to generate these valuable molecules.

Transaminase-catalyzed reactions are a significant method for producing chiral amino acids. researchgate.net For instance, the transformation of various 2-oxo acids into their corresponding L-amino acids can be achieved with high efficiency. researchgate.net This process is often driven to completion by coupling it with other reactions that remove byproducts, thus shifting the equilibrium towards the desired amino acid product. researchgate.net

Additionally, chemoenzymatic methods provide a powerful route to enantiopure 4-amino-2-hydroxy acids. acs.org These compounds are valuable as mimics for the secondary structures of peptides. acs.org The process often involves the enzymatic hydrolysis of α-keto esters to the corresponding α-keto acids, followed by stereospecific reduction of the ketone. acs.org While some enzymes have limited substrate scope, genetically engineered oxidoreductases have shown broad applicability and high catalytic activity for these transformations. acs.org

Threonine aldolases represent another important enzymatic tool for the asymmetric synthesis of β-hydroxy-α-amino acids. researchgate.net These enzymes catalyze the aldol (B89426) condensation of aldehydes with glycine (B1666218) to produce β-hydroxy-α-amino acids with excellent control over the stereochemistry at the alpha-carbon. researchgate.net

| Precursor | Target Molecule | Key Transformation | Reference |

| Methyl 2-amino-4-oxopentanoate | Chiral alpha-amino acids | Transamination | researchgate.net |

| CBZ-protected 4-amino-2-keto esters | Enantiopure 4-amino-2-hydroxy acids | Enzymatic hydrolysis and reduction | acs.org |

| Aldehydes and glycine | β-hydroxy-α-amino acids | Aldol condensation with threonine aldolase | researchgate.net |

Building Blocks for Heterocyclic Compounds

The reactivity of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. These cyclic structures are prevalent in many biologically active molecules and pharmaceutical agents.

One notable application is in multicomponent reactions to form complex heterocyclic systems. For example, reactions involving ketoacids can lead to the formation of substituted 4H-3,1-benzoxazines. whiterose.ac.uk The synthesis of thiazole (B1198619) derivatives is another area where related compounds are utilized. For instance, ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate (B1210297) can be synthesized from ethyl 4-bromo-3-oxopentanoate and thiourea (B124793). nih.gov This thiazole derivative can then be further modified to create a variety of other heterocyclic structures, such as 1,3,4-oxadiazole-2-thiol (B52307) derivatives. nih.gov

The synthesis of isoxazoles, another important class of heterocycles, can also be achieved using precursors derived from related pentanoate structures. rsc.org For example, the reaction of acetophenone (B1666503) with diethyl oxalate (B1200264) can produce methyl 2,4-dioxo-4-phenylbutanoate, which can then be cyclized to form a methyl 5-phenylisoxazole-3-carboxylate. rsc.org

| Starting Material(s) | Resulting Heterocycle | Synthetic Approach | Reference |

| Ketoacids, isocyanides, etc. | 4H-3,1-benzoxazines | Multicomponent reaction | whiterose.ac.uk |

| Ethyl 4-bromo-3-oxopentanoate, thiourea | 2-Amino-5-methylthiazole derivatives | Cyclization | nih.gov |

| Acetophenone, diethyl oxalate | Isoxazole derivatives | Condensation and cyclization | rsc.org |

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

This compound and its derivatives serve as crucial intermediates in the synthesis of various pharmaceutically relevant scaffolds. These scaffolds form the core structures of many drugs and are essential for their biological activity.

One significant application is in the synthesis of alectinib, a potent inhibitor used in cancer therapy. oup.com A key step in the manufacturing process involves the use of a tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate intermediate. oup.com This intermediate undergoes further reactions to construct the complex indole-fused tetracyclic scaffold of alectinib. oup.com

Furthermore, chloro-containing molecules, which are prevalent in many FDA-approved drugs, can be synthesized using intermediates derived from related structures. nih.gov For example, 2-amino-4-chlorobenzoic acid is a commercially available starting material for the synthesis of various anti-proliferative agents. nih.gov The synthesis of these compounds often involves multiple steps, including coupling reactions with various amines to introduce diversity and enhance biological activity. nih.gov

The versatility of these intermediates allows for the creation of a wide range of molecular structures with potential therapeutic applications.

| Intermediate | Pharmaceutical Scaffold/Drug | Therapeutic Area | Reference |

| tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Alectinib | Oncology | oup.com |

| 2-Amino-4-chlorobenzoic acid derivatives | Anti-proliferative agents | Oncology | nih.gov |

Development of Peptide Secondary Structure Mimics

The ability to mimic the secondary structures of proteins, such as helices, turns, and sheets, is a significant goal in bioorganic chemistry. researchgate.net Molecules that can adopt these conformations hold promise as therapeutic agents that can modulate protein-protein interactions. researchgate.net Non-canonical amino acids, including those derived from this compound, play a crucial role in the development of these peptidomimetics. nih.gov

Introducing modifications to native amino acids is a common strategy to create peptidomimetics that retain or improve biological function while having enhanced stability against enzymatic degradation. nih.gov For instance, γ-amino acids can be incorporated into peptides to increase their in vivo stability and diversify their molecular structures. nih.gov

Chemoenzymatic synthesis provides a route to enantiopure 4-amino-2-hydroxy acids, which are valuable as γ-turn mimics. acs.org These mimics can be used to investigate the secondary structure of peptides. acs.org The development of β- and γ-peptides comprised of homologated proteinogenic amino acids has also been a focus of research, with the goal of creating novel structures with predictable folding patterns. ethz.ch

| Mimic Type | Synthetic Approach | Application | Reference |

| γ-Turn mimics | Chemoenzymatic synthesis of 4-amino-2-hydroxy acids | Investigation of peptide secondary structure | acs.org |

| Peptidomimetics with enhanced stability | Incorporation of non-canonical amino acids | Therapeutic agents | nih.govnih.gov |

| β- and γ-peptides | Synthesis from homologated amino acids | Creation of novel folded structures | ethz.ch |

Role in Bioconjugation Strategies

While direct evidence for the use of "this compound" in bioconjugation is not prevalent in the provided search results, the functional groups present in this molecule and its derivatives suggest potential applications in this field. Bioconjugation involves the linking of biomolecules, such as proteins or nucleic acids, to other molecules, such as drugs or imaging agents.

The amino group in this compound can be a target for various conjugation chemistries. For example, it can react with activated esters or isothiocyanates to form stable amide or thiourea linkages, respectively. The keto group also offers a handle for conjugation through chemistries such as oxime or hydrazone formation.

Although not directly mentioning the specific compound, the broader field of bioconjugation utilizes a variety of chemical handles for linking molecules. Services in this area include custom synthesis, isotope labeling, and PEGylation, highlighting the importance of versatile building blocks in creating complex bioconjugates.

Biochemical and Prebiotic Contexts of 2 Amino 4 Oxopentanoic Acid Derivatives

Participation in Metabolic Pathways (General Derivatives)

Alpha-keto acids are organic compounds containing a ketone group adjacent to a carboxylic acid group. wikipedia.org They are pivotal intermediates in the metabolic pathways of carbohydrates, lipids, and proteins. fiveable.me Their carbon skeletons can enter central metabolic routes, such as the citric acid cycle (also known as the Krebs cycle), for energy production or serve as precursors for the biosynthesis of amino acids and other vital molecules. fiveable.mecreative-proteomics.com

The compound 2-amino-4-oxopentanoic acid is specifically listed in the D-Amino acid metabolism pathway. genome.jpkegg.jpkegg.jp It is formed from (2R,4S)-2,4-diaminopentanoate in a reaction involving water and NAD⁺, which produces 2-amino-4-oxopentanoic acid, ammonia (B1221849), NADH, and a proton. genome.jpkegg.jp This reaction is catalyzed by 2,4-diaminopentanoate (B1235806) dehydrogenase. kegg.jpgenome.jp Furthermore, research has identified 2-amino-4-oxopentanoic acid as a product of ornithine metabolism in certain bacteria, such as Clostridium sticklandii, where ornithine is converted to 2-amino-4-ketopentanoic acid via a 2,4-diaminopentanoate intermediate. genome.jp

Alpha-keto acids, in general, are central to nitrogen metabolism through transamination reactions. fiveable.mecreative-proteomics.com In these reactions, an amino group is transferred from an amino acid to an alpha-keto acid, forming a new amino acid and a new alpha-keto acid. fiveable.me This process is essential for the interconversion of amino acids and for maintaining the body's nitrogen balance. fiveable.me For example, α-ketoglutarate, a key intermediate in the citric acid cycle, is a common acceptor of amino groups, forming glutamate (B1630785). creative-proteomics.com This links amino acid degradation directly to cellular energy production. creative-proteomics.com

Role in Prebiotic Amino Acid Synthesis Hypotheses

The origin of life requires plausible pathways for the formation of essential biomolecules like amino acids from simpler precursors under early Earth conditions. Alpha-keto acids are considered highly likely to have been available prebiotically and are central to several hypotheses regarding the abiotic synthesis of amino acids. nih.govastrobiology.comnih.gov

One hypothesis suggests that dinucleotides could have catalyzed the synthesis of amino acids from alpha-keto acids on the prebiotic Earth. nih.gov This model proposes a simplified version of modern biological translation. nih.gov In this scenario, alpha-keto acids would first form an ester with a dinucleotide species. nih.gov This dinucleotide-alpha-keto acid ester would then react with prebiotically available reagents, like ammonia, to form the corresponding amino acid. nih.gov

Computational studies using density functional theory have explored this mechanism and found it to be plausible. nih.govresearchgate.net The analysis showed that the interactions between the keto acid and the dinucleotide could influence the reaction's energy profiles, potentially leading to the selectivity needed for a primitive metabolic system. nih.govresearchgate.net This hypothesis suggests a direct link between the precursors of nucleic acids (dinucleotides) and proteins (amino acids), where specific dinucleotides might have played a role in synthesizing specific amino acids, foreshadowing the genetic code. nih.gov

A significant challenge in origin-of-life research is explaining the emergence of homochirality—the exclusive use of one enantiomer (e.g., L-amino acids in proteins) by life. Research has demonstrated that simple dipeptides, in the presence of pyridoxal (B1214274) (a form of vitamin B6), can facilitate the kinetic resolution of racemic amino acids. pnas.orgpnas.orgnih.govastrobiology.com This process provides a prebiotically plausible route to enriching the concentration of one enantiomer. pnas.orgastrobiology.com

The mechanism involves a transamination reaction where the dipeptide acts as a primitive catalyst. pnas.org It preferentially catalyzes the conversion of one enantiomer (e.g., the D-amino acid) into its corresponding alpha-keto acid, leaving an excess of the other enantiomer (the L-amino acid). pnas.orgastrobiology.com This process suggests that the enzymatic transamination cycles central to modern amino acid metabolism may have evolved from such a prebiotic "half-reaction" operating in reverse. pnas.orgpnas.orgnih.gov Kinetic resolution is thus seen as a general and effective means of achieving stereochemical control before the evolution of highly sophisticated enzymes. pnas.orgastrobiology.com

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee %) of L-Alanine | Reference |

|---|---|---|---|---|

| Proline-Valine Dipeptide (LL-PV) | rac-Alanine | 28 | 15 | chemrxiv.org |

Enzymatic Transformations of Alpha-Keto Acid Derivatives

In modern biology, a variety of enzymes catalyze the transformation of alpha-keto acids and their derivatives. These enzymatic reactions are crucial for both catabolic (breakdown) and anabolic (synthesis) pathways.

The synthesis of alpha-keto acids can be achieved through the deamination of L-amino acids, a reaction catalyzed by L-amino acid deaminases (LAAD). researchgate.netnih.gov This enzymatic method is an alternative to chemical synthesis processes. nih.gov For example, LAAD from Proteus vulgaris has been used in whole-cell biocatalyst systems to produce α-keto-γ-methylthiobutyric acid from L-methionine and α-ketoglutarate from L-glutamic acid. researchgate.netnih.gov Protein engineering and directed evolution techniques are being used to improve the catalytic efficiency of these enzymes for industrial production. researchgate.netnih.gov

Other key enzymes involved in alpha-keto acid metabolism include:

Transaminases: These enzymes, as mentioned earlier, transfer amino groups and are fundamental to amino acid synthesis and degradation. fiveable.menih.gov

Amino Acid Dehydrogenases: These enzymes catalyze the oxidative deamination of amino acids to form alpha-keto acids or the reverse reaction of reductive amination. creative-proteomics.commdpi.comasm.org For instance, glutamate dehydrogenase (GDH) converts glutamate to α-ketoglutarate. creative-proteomics.comnih.gov Leucine dehydrogenase has also been shown to catalyze a transamination-like reaction for the co-synthesis of α-amino acids and α-keto acids. mdpi.com

2,4-Diaminopentanoate Dehydrogenase (EC 1.4.1.12): This specific enzyme catalyzes the reversible reaction converting (2R,4S)-2,4-diaminopentanoate into 2-amino-4-oxopentanoic acid and ammonia. genome.jpkegg.jpgenome.jp

| Enzyme Class | Specific Enzyme Example | Reaction | Reference |

|---|---|---|---|

| L-Amino Acid Deaminase (LAAD) | LAAD from Proteus vulgaris | L-Amino Acid → α-Keto Acid + Ammonia | researchgate.net, nih.gov |

| Amino Acid Dehydrogenase | Glutamate Dehydrogenase (GDH) | Glutamate ⇌ α-Ketoglutarate + Ammonia | creative-proteomics.com, nih.gov |

| Amino Acid Dehydrogenase | 2,4-Diaminopentanoate Dehydrogenase | (2R,4S)-2,4-Diaminopentanoate ⇌ 2-Amino-4-oxopentanoic acid + Ammonia | genome.jp, kegg.jp, genome.jp |

| Transaminase | ω-Transaminase | α-Keto Acid + Amino Donor ⇌ α-Amino Acid + Keto Donor | researchgate.net |

Advanced Analytical and Spectroscopic Characterization of Alpha Amino Beta Keto Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Methyl 2-amino-4-oxopentanoate (B13344484), providing insights into its tautomeric forms and conformational dynamics. The presence of keto-enol tautomerism in β-dicarbonyl compounds is a well-established phenomenon. researchgate.net In the case of α-amino β-keto esters, the equilibrium between the keto and enol forms can be investigated by ¹H and ¹³C NMR.

In solution, rapid interchange between tautomers can sometimes lead to broadened signals in the NMR spectrum. mdpi.com However, distinct signals for each tautomer may be observed under specific conditions, such as in different solvents or at low temperatures. For the keto form of a related compound, methyl 2-ethyl-3-oxopentanoate, characteristic ¹H NMR signals for α-protons to a ketone are observed around δ 2.1–2.5 ppm, while the methoxy (B1213986) protons of the ester group appear at approximately δ 3.6–3.8 ppm. For Methyl 2-amino-4-oxopentanoate, similar characteristic shifts would be expected. The α-proton adjacent to the amino group would also provide a key signal.

¹³C NMR spectroscopy is also highly informative. The carbonyl carbons of the ketone and ester groups exhibit characteristic chemical shifts. For instance, in aldehydes and ketones, carbonyl carbons typically resonate in the range of 190 to 215 δ. pressbooks.pub The specific chemical shifts for the C2, C4, and ester carbonyl carbons in this compound would allow for unambiguous assignment and confirmation of the carbon skeleton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, which is particularly useful for assigning complex spectra and confirming the connectivity of the molecule. mdpi.com

The study of analogous compounds, like 3,5-disubstituted pyrazoles which also exhibit annular tautomerism, has shown that substituent effects and the environment (e.g., solvent) significantly influence the tautomeric equilibrium. mdpi.com Similarly, for this compound, the position of the amino group and the nature of the solvent would be expected to play a crucial role in the position of the keto-enol equilibrium.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (C5) | ~2.1 |

| Methylene (B1212753) (C3) | ~2.8-3.2 |

| Methine (C2) | ~3.5-3.9 |

| Methoxy (O-CH₃) | ~3.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ester C=O) | ~170-175 |

| C2 | ~50-60 |

| C3 | ~40-50 |

| C4 (Keto C=O) | ~205-215 |

| C5 | ~30 |

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric State

Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups present in this compound and for providing evidence of its tautomeric state. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

For the keto form of this compound, the most prominent features in the IR spectrum would be the strong absorption bands of the two carbonyl groups. Saturated aliphatic ketones typically show a C=O stretching vibration around 1715 cm⁻¹, while the ester carbonyl stretch is generally observed at a higher frequency, around 1740-1750 cm⁻¹. pressbooks.publibretexts.org The presence of two distinct carbonyl peaks in these regions would be a strong indicator of the diketo structure.

The N-H stretching vibrations of the primary amino group are expected to appear in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. libretexts.org

The presence of the enol tautomer would give rise to a different set of characteristic IR bands. A broad O-H stretching band would appear around 3200-3600 cm⁻¹, resulting from the hydroxyl group. The C=C stretching vibration of the enol would be observed in the 1600-1680 cm⁻¹ region. Furthermore, conjugation of the carbonyl group with the C=C double bond in the enol form would lower the C=O stretching frequency. pressbooks.pub The relative intensities of the keto and enol-related peaks can provide qualitative information about the predominant tautomeric form in the sample.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Alkane (C-H) | Stretch | 2850-3000 |

| Ketone (C=O) | Stretch | ~1715 |

| Ester (C=O) | Stretch | ~1740 |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak can be readily identified. For this compound (C₆H₁₁NO₃), the expected molecular weight is approximately 145.15 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 146.08.

Electron ionization (EI) mass spectrometry, a harder ionization technique, would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for α-amino β-keto esters would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl groups or the amino group. For instance, cleavage next to the ketone carbonyl could result in the loss of an acetyl radical (CH₃CO•) or a larger fragment. Alpha cleavage is a common fragmentation pathway for ketones. pressbooks.pub

Loss of the methoxy group: Fragmentation can occur at the ester functionality, leading to the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH).

McLafferty rearrangement: If the alkyl chain is sufficiently long, a McLafferty rearrangement is possible for the ketone, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. pressbooks.pub

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, thus confirming the proposed structure of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further solidifying the structural assignment. thno.org

Table 4: Expected Mass Spectrometry Fragments for this compound

| Ion | Proposed Structure of Fragment | m/z (Expected) |

|---|---|---|

| [M+H]⁺ | C₆H₁₂NO₃⁺ | 146.08 |

| [M-OCH₃]⁺ | C₅H₈NO₂⁺ | 114.05 |

| [M-COOCH₃]⁺ | C₄H₈NO⁺ | 86.06 |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the premier method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.net

The separation is based on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. For amino acid derivatives, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven to be very effective for resolving enantiomers of underivatized amino acids. sigmaaldrich.com Cellulose-based CSPs are also widely used for the enantiomeric separation of chiral compounds.

To determine the enantiomeric excess, a racemic mixture (50:50 of R and S enantiomers) is first injected to determine the retention times of each enantiomer. Then, the sample of interest is analyzed under the same chromatographic conditions. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

For some amino acids, derivatization to form diastereomers that can be separated on an achiral column is an alternative approach. sigmaaldrich.com However, direct analysis on a chiral column is often preferred as it avoids additional reaction steps. Another powerful technique is comprehensive two-dimensional gas chromatography (GC×GC), which can be used for the enantioseparation of derivatized amino acids with high sensitivity and accuracy. nih.gov This method has been shown to achieve accurate determination of enantiomeric excess with low error margins. nih.gov

The choice of the specific chiral column and mobile phase is critical and often requires methodological development to achieve optimal separation of the enantiomers of this compound. researchgate.net

Table 5: Commonly Used Compound Names

| Compound Name |

|---|

| This compound |

| Methyl 2-ethyl-3-oxopentanoate |

| 3,5-disubstituted pyrazoles |

| Teicoplanin |

| Acetyl radical |

| Methoxy radical |

Future Research Directions and Emerging Paradigms in Methyl 2 Amino 4 Oxopentanoate Chemistry

Development of Novel Stereoselective Catalytic Systems

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Future research will heavily focus on developing advanced catalytic systems capable of producing specific stereoisomers of Methyl 2-amino-4-oxopentanoate (B13344484) and its downstream products.

A significant area of development is in the field of biocatalysis. Engineered enzymes are emerging as powerful tools for highly selective transformations under mild, environmentally friendly conditions. nih.govresearchgate.net For instance, research has demonstrated the successful engineering of glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) to catalyze the reductive amination of levulinic acid, a biomass-derived precursor, to (R)-4-aminopentanoic acid. nih.govresearchgate.netfrontiersin.org Through structure-guided mutagenesis, specific amino acid residues (K116 and N348) were identified as key to altering the enzyme's substrate specificity. nih.gov The resulting mutant, EcGDHK116Q/N348M, showed significantly enhanced activity and selectivity, achieving over 99% enantiomeric excess (ee) for the (R)-enantiomer. nih.govresearchgate.netfrontiersin.org

This enzymatic approach provides a sustainable and highly enantioselective alternative to traditional chemical synthesis routes, which often suffer from poor stereoselectivity. nih.govfrontiersin.org Future work will likely expand this toolbox of engineered enzymes, exploring other dehydrogenases and transaminases to access different stereoisomers. For example, while wild-type amine dehydrogenase from Petrotoga mobilis can produce (S)-4-aminopentanoic acid, engineered enzymes now provide a pathway to the corresponding (R)-isomer. nih.gov

Another promising avenue is the development of substrate- and reagent-controlled reduction methods. Stereoselective reduction of related enone-derived α-amino acids has been achieved using bulky reagents like L-selectride or reagent-controlled systems such as the (R)-CBS-Me catalyst to yield specific diastereomers of corresponding allylic alcohols, which are key intermediates for further synthesis. nih.gov

| Catalyst System | Precursor | Product | Key Features |

| Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) | Levulinic Acid | (R)-4-aminopentanoic acid | High stereoselectivity (>99% ee), Sustainable (uses biomass-derived precursor), Environmentally friendly nih.govresearchgate.netfrontiersin.org |

| L-selectride | Enone-derived α-amino acid | erythro-(2S,4R)-allylic alcohol | High diastereoselectivity via substrate control nih.gov |

| (R)-CBS-Me | Enone-derived α-amino acid | threo-(2S,4S)-diastereomer | High diastereoselectivity via reagent control nih.gov |

Exploration of New Atom-Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing atom economy and the use of renewable resources. Research into Methyl 2-amino-4-oxopentanoate is actively pursuing more sustainable synthetic pathways.

The enzymatic conversion of levulinic acid, a platform chemical readily obtained from lignocellulosic biomass, represents a significant step forward in this regard. nih.govresearchgate.netfrontiersin.org This biotech route is celebrated for its sustainability and high atom utilization. researchgate.netfrontiersin.org The process uses inexpensive ammonia (B1221849) as the amino donor, and the only significant byproduct is inorganic carbonate, making it an environmentally benign process. nih.govfrontiersin.org This dual-enzyme system, which couples the engineered EcGDH with a formate (B1220265) dehydrogenase for cofactor regeneration, can convert high concentrations of levulinic acid (0.4 M) with greater than 97% efficiency. nih.govresearchgate.netfrontiersin.org

This approach stands in stark contrast to many conventional chemical methods that may require harsh reaction conditions, stoichiometric reagents, and generate significant waste. mdpi.com Future research will likely focus on optimizing these enzymatic systems for industrial-scale production, improving enzyme stability, and exploring continuous flow reactor technologies. Further exploration of other biomass-derived feedstocks and the development of one-pot multi-enzyme cascade reactions will continue to push the boundaries of sustainable synthesis in this area.

In-depth Computational Modeling for Predictive Reactivity and Mechanism Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing novel catalysts. In the context of this compound chemistry, in-depth computational modeling is being used to predict reactivity and guide enzyme engineering.

Molecular docking investigations have been crucial in explaining the enhanced catalytic activity and stereoselectivity of the engineered EcGDH mutants. nih.govfrontiersin.org By modeling how the substrate, levulinic acid, binds within the active site of the wild-type and mutated enzymes, researchers can rationalize why certain mutations lead to improved performance. These computational studies provide insights into the specific molecular interactions—such as hydrogen bonding and hydrophobic interactions—that govern substrate recognition and the stereochemical outcome of the reaction.

For example, crystal structure comparisons and docking simulations helped identify the key residues to target for mutagenesis in EcGDH. nih.gov This structure-guided approach is far more efficient than random mutagenesis. Future directions will involve more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations and molecular dynamics (MD), to model the entire catalytic cycle. These advanced techniques can provide a deeper understanding of transition states and reaction energy profiles, enabling the de novo design of enzymes with tailored specificities for producing this compound or its derivatives. This predictive power will accelerate the development of next-generation catalysts for targeted chemical transformations.

Expanding the Scope of Applications in Complex Molecule Synthesis

This compound and its derivatives are valuable building blocks for the synthesis of more complex, high-value molecules, particularly in the pharmaceutical and life sciences sectors.

The chiral γ-amino acid, (R)-4-aminopentanoic acid, synthesized via the enzymatic reduction of levulinic acid, is a key intermediate for several biologically active compounds. nih.govfrontiersin.org It is used in the synthesis of analogues of Gly-Pro-Glu-OH (GPE), a class of agents being investigated for the treatment of central nervous system injuries and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov It is also a precursor for muscarinic M4 receptor agonists. nih.gov

Furthermore, related α-amino acid derivatives serve as precursors for synthesizing components of bacterial cell walls. A stereoselective synthesis of meso-diaminopimelic acid (meso-DAP), a crucial cross-linking amino acid in the peptidoglycan of Gram-negative bacteria, has been developed from an enone-derived amino acid related to this compound. nih.gov This synthesis demonstrates the utility of these compounds in accessing complex and functionally important biological molecules.

Future research will aim to expand this synthetic utility. The unique keto-amino acid structure of this compound allows for a wide range of chemical modifications, making it an attractive scaffold for creating diverse molecular libraries for drug discovery and as a chiral starting material for the total synthesis of natural products.

| Derivative/Precursor | Resulting Complex Molecule | Significance/Application |

| (R)-4-aminopentanoic acid | Gly-Pro-Glu-OH (GPE) analogues | Treatment of neurodegenerative diseases and CNS injuries nih.gov |

| (R)-4-aminopentanoic acid | Muscarinic M4 receptor agonists | Pharmaceutical agent nih.gov |

| Enone-derived α-amino acids | meso-Diaminopimelic acid (meso-DAP) | Key component of bacterial cell walls; target for antibacterial agents nih.gov |

Further Elucidation of Biochemical and Prebiotic Roles

The potential role of simple keto-amino acids like this compound in biochemical pathways and prebiotic chemistry is an intriguing but underexplored area of research. While direct evidence for its involvement is currently limited, the structural motifs present in the molecule suggest plausible connections to metabolic processes.

Amino acids and keto acids are fundamental to all life, forming the basis of proteins and central metabolic pathways like the citric acid cycle. The transformation of amino compounds by microbial communities, such as the human gut microbiota, is a known and critical biological process. nih.gov It is conceivable that this compound or its unesterified form could act as an intermediate in novel metabolic pathways within microorganisms or serve as a substrate for transamination or other enzymatic modifications.

From a prebiotic perspective, the formation of amino acids from simpler precursors under plausible early Earth conditions is a central tenet of origin-of-life research. The study of how α-keto acids can be converted to amino acids is a key part of this field. Future research could investigate whether this compound or its components could be formed under simulated prebiotic conditions and whether it could participate in non-enzymatic reactions leading to the formation of more complex organic molecules, potentially acting as a node in the chemical evolutionary path to life. Elucidating these potential roles will require a multidisciplinary approach, combining organic synthesis, biochemistry, and computational studies.

Q & A

Q. What are the recommended synthetic routes for methyl 2-amino-4-oxopentanoate in laboratory settings?

this compound can be synthesized via nucleophilic substitution or reduction reactions. For example, brominated derivatives (e.g., methyl 4-bromo-3-oxopentanoate) may undergo substitution using ammonia or amines under controlled pH (e.g., aqueous NaOH or NH₃ in alcoholic solutions) to introduce the amino group . Hydrochloride salts of related compounds, such as this compound hydrochloride, suggest the use of anhydrous solvents (e.g., THF) and reducing agents (e.g., NaBH₄) for stabilization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- LC-MS/UV : Use ≥90% purity thresholds with LC-MS for quantification and structural confirmation .

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify carbonyl (C=O) and amino (-NH₂) functional groups. Cross-reference with databases like CAS Common Chemistry for spectral validation .

- Chromatographic Methods : Compare retention times against certified reference standards (e.g., Cayman Chemical’s protocols for methyl 2-phenylacetoacetate) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store at 4°C in airtight, light-protected containers to prevent keto-enol tautomerism or oxidation. For long-term storage (-80°C), dissolve in DMSO and aliquot to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How does the enzymatic activity of 2-amino-4-oxopentanoate thiolase influence metabolic pathways involving this compound?

The enzyme EC 2.3.1.263 (2-amino-4-oxopentanoate thiolase) catalyzes the condensation of acetyl-CoA and D-alanine to form (2R)-2-amino-4-oxopentanoate, a key step in ornithine degradation in Clostridium sticklandii. Researchers should optimize reaction conditions (pH 7-8, 37°C) and monitor cofactor requirements (pyridoxal 5′-phosphate) to study kinetic parameters or substrate specificity .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?

- Matrix Interference : Use solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride for fluorescence detection) to enhance selectivity .

- Solubility Limitations : Pre-treat samples with DMSO or β-cyclodextrin to improve solubility in aqueous buffers .

- Data Validation : Cross-validate results with orthogonal techniques (e.g., GC-MS after silylation) to address false positives/negatives .

Q. How can contradictory data regarding the reactivity of this compound under varying pH conditions be resolved?

- Controlled pH Studies : Conduct reactions in buffered systems (e.g., phosphate buffer pH 6-8) to isolate pH-dependent outcomes. For example, acidic conditions may favor hydrolysis of the ester group, while basic conditions promote nucleophilic substitution .

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., enolate ions) and correlate with reaction rates .

- Computational Modeling : Apply DFT calculations to predict reactive sites and transition states under different pH regimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.